An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 4,6-dimethyl-2-hydroxypyrimidine, a versatile heterocyclic compound. Esteemed for its role as a critical building block in medicinal chemistry and agrochemical synthesis, this document serves as an in-depth resource, elucidating its chemical characteristics, synthesis protocols, reactivity, and biological significance to empower researchers in their scientific endeavors.
Core Chemical and Physical Properties
4,6-Dimethyl-2-hydroxypyrimidine, also known as 4,6-dimethyl-2-pyrimidinol, is a pyrimidine derivative recognized for its utility as a synthetic intermediate.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 108-79-2 | [2] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | White to light yellow or pink crystalline powder | [4] |
| Melting Point | 201-205 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in most organic solvents.[5] | [5] |
| pKa | 10.34 ± 0.10 (Predicted) | |
| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one | [2] |
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of 2-hydroxypyrimidines is their existence in tautomeric forms. 4,6-Dimethyl-2-hydroxypyrimidine predominantly exists in the keto (amide) form, 4,6-dimethyl-1H-pyrimidin-2-one, which is in equilibrium with its enol (aromatic) form. This equilibrium is influenced by factors such as the solvent and pH. Theoretical studies on the parent compound, 4-hydroxypyrimidine, indicate that the keto form is the more stable tautomer.[6][7] The predominance of the keto tautomer is crucial for its reactivity and biological interactions.
Caption: Mechanism of action of Nicarbazin.
Derivatives with Anticancer and Other Biological Activities
The pyrimidine nucleus is a common feature in many anticancer, antiviral, and antimicrobial agents. [1][8]Derivatives of 4,6-dimethyl-2-hydroxypyrimidine have been synthesized and evaluated for their biological activities. For instance, various pyrimidine derivatives have shown significant cytotoxic activities against cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Novel Pyrimidine Derivatives | A549 | < 50 | [9] |
| Thienopyrimidine Derivatives | MCF-7 | 0.045 | [10] |
| Dihydropyrimidinone Derivatives (as alkaline phosphatase inhibitors) | - | 1.271 | [11] |
| Dihydropyrimidinone Derivatives (as urease inhibitors) | - | 3.70 | [11] |
These findings underscore the potential of the 4,6-dimethyl-2-hydroxypyrimidine scaffold for the development of novel therapeutics.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of 4,6-dimethyl-2-hydroxypyrimidine and its derivatives. A general reverse-phase HPLC method can be employed for this purpose.
Illustrative HPLC Protocol
This is a general protocol; specific conditions may need to be optimized.
-
Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) [12]* Mobile Phase: Gradient elution with water and methanol.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. [12]* Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. [12]
Safety and Handling
-
General Hazards: May cause eye, skin, and respiratory tract irritation. [4][13]The toxicological properties have not been fully investigated. [13]* Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4] * Avoid breathing dust.
-
Wash thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents. [4]
-
Conclusion
4,6-Dimethyl-2-hydroxypyrimidine is a compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its versatile chemical nature, accessible synthesis, and proven role as a scaffold for biologically active molecules make it a valuable tool in the development of new technologies. This guide has provided a detailed overview of its fundamental properties, synthesis, reactivity, and applications, with the aim of facilitating further innovation and discovery.
References
-
The Science Behind Nicarbazin: Mechanism of Action and Chemical Properties. (URL: [Link])
-
Nicarbazin. Health Canada. (2017). (URL: [Link])
-
Nicarbazin. Wikipedia. (URL: [Link])
-
Nicarbazin. Poultrymed. (URL: [Link])
-
Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meeting. FAO. (URL: [Link])
-
Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. ResearchGate. (URL: [Link])
-
Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. (URL: [Link])
-
Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines: Their Dehydration Reactions and EndProduct Analysis. ResearchGate. (URL: [Link])
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. (URL: [Link])
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. (URL: [Link])
-
Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace. (URL: [Link])
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
-
Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. (URL: [Link])
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. (URL: [Link])
-
Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. (URL: [Link])
-
Cytotoxic activity (IC50) of Synthesized compounds. ResearchGate. (URL: [Link])
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. (URL: [Link])
-
1,2-Dihydro-N-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyrimidine. ResearchGate. (URL: [Link])
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. (URL: [Link])
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. (URL: [Link])
-
4,6-Dimethyl-2-pyrimidone. NIST WebBook. (URL: [Link])
-
2-Hydroxy-4,6-dimethylpyrimidine. PubChem. (URL: [Link])
-
4,6-Dimethylpyrimidine. PubChem. (URL: [Link])
-
Electrochemical Initiation of Nucleophilic Substitution of Hydroquinone with 4, 6-Dimethylpyrimidine-2-thiol. ResearchGate. (URL: [Link])
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. (URL: [Link])
-
Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. PMC - NIH. (URL: [Link])
-
Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. (URL: [Link])
-
Hydroxyl Compounds | Preparation and Reactivity. YouTube. (URL: [Link])
-
Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. (URL: [Link])
-
Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC - PubMed Central. (URL: [Link])
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. (URL: [Link])
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]




